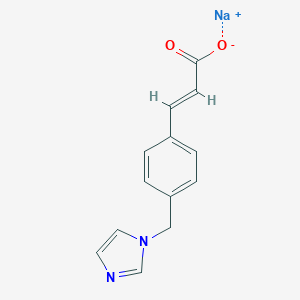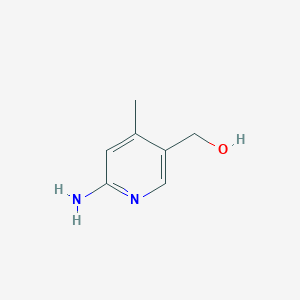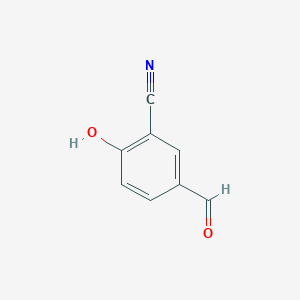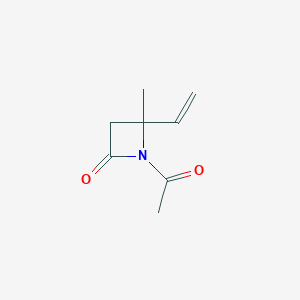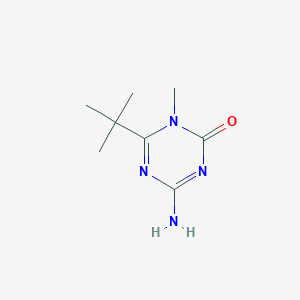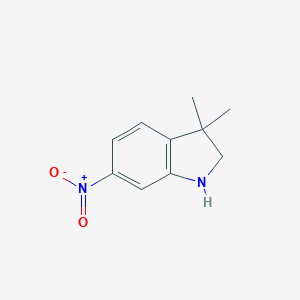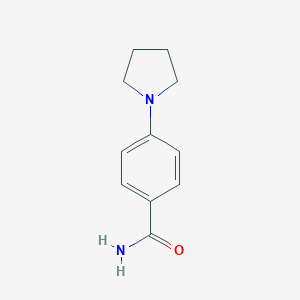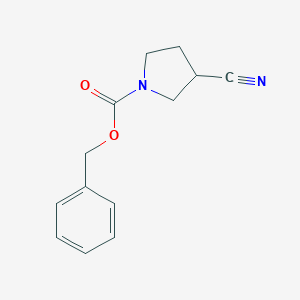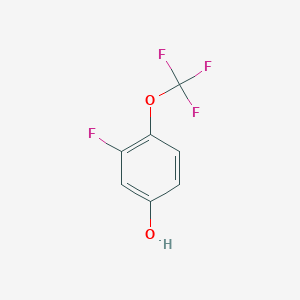
2-((2-Hydroxyphenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyphenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)hydrazinecarbothioamide, commonly known as HMT or HMTA, is an organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. HMTA belongs to the class of Schiff bases and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of HMTA is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of various signaling pathways. HMTA has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is a neurotransmitter involved in learning and memory processes. HMTA has also been found to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin in the skin.
Biochemical and Physiological Effects:
HMTA has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which is believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. HMTA has also been found to exhibit anti-inflammatory activity, which is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. HMTA has been found to exhibit antitumor activity, which is believed to be due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMTA has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, HMTA also has some limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, HMTA has not been extensively studied in vivo, and its safety profile is not fully understood.
Direcciones Futuras
There are several future directions for the study of HMTA. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of skin disorders such as hyperpigmentation. Additionally, more studies are needed to investigate the safety profile of HMTA and its potential side effects.
Métodos De Síntesis
The synthesis of HMTA has been reported using various methods. One of the most common methods involves the condensation reaction between 2-hydroxybenzaldehyde and N-(4-(1-methylethoxy)benzyl)hydrazinecarbothioamide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
HMTA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess various biological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties. HMTA has also been found to exhibit potent inhibitory activity against various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are involved in the pathogenesis of various diseases.
Propiedades
Número CAS |
186453-53-2 |
|---|---|
Nombre del producto |
2-((2-Hydroxyphenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)hydrazinecarbothioamide |
Fórmula molecular |
C18H21N3O2S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-[(4-propan-2-yloxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C18H21N3O2S/c1-13(2)23-16-9-7-14(8-10-16)11-19-18(24)21-20-12-15-5-3-4-6-17(15)22/h3-10,12-13,20H,11H2,1-2H3,(H2,19,21,24)/b15-12+ |
Clave InChI |
IAHPFNVWFUGLIS-NTCAYCPXSA-N |
SMILES isomérico |
CC(C)OC1=CC=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O |
SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O |
Sinónimos |
Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-((4-(1-methy lethoxy)phenyl)methyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



